molecular formula C13H24ClN B1605250 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE CAS No. 31897-98-0

1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE

Cat. No.: B1605250
CAS No.: 31897-98-0
M. Wt: 229.79 g/mol
InChI Key: KWASCACKNUFQKQ-UHFFFAOYSA-N
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Description

1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE, also known as Memantine, is a derivative of amantadine, an antiviral drug. It is primarily used as a medication to treat Alzheimer’s disease. This compound functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which helps in blocking the excessive activity of glutamate, a neurotransmitter that can cause neuronal damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE typically involves the reaction of adamantane with 3-aminopropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reactants, controlled temperature and pressure conditions, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on cellular processes and neurotransmitter regulation.

    Medicine: Primarily used in the treatment of Alzheimer’s disease due to its neuroprotective properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE involves its role as an NMDA receptor antagonist. By blocking the excessive activity of glutamate, it helps in preventing neuronal damage and improving cognitive function in patients with Alzheimer’s disease. The compound interacts with the NMDA receptor, inhibiting the influx of calcium ions and reducing excitotoxicity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral drug and precursor to Memantine.

    Rimantadine: Another antiviral drug with a similar structure.

    Ketamine: An NMDA receptor antagonist with anesthetic properties.

Uniqueness

1-(3-AMINOPROPYL)ADAMANTANE HYDROCHLORIDE is unique due to its specific application in treating Alzheimer’s disease and its ability to selectively block NMDA receptors without significant side effects. Unlike other similar compounds, it has a well-established safety profile and is widely used in clinical settings.

Properties

IUPAC Name

3-(1-adamantyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N.ClH/c14-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12H,1-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWASCACKNUFQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185751
Record name Adamantane, 1-(3-aminopropyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31897-98-0
Record name Tricyclo[3.3.1.13,7]decane-1-propanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31897-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adamantane, 1-(3-aminopropyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adamantane, 1-(3-aminopropyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(adamantan-1-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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